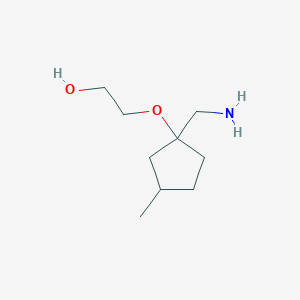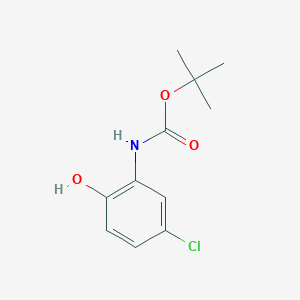
2-(2-Isocyanatoethyl)-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an isocyanate group, which makes it highly reactive and suitable for various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a suitable isocyanate precursor. One common method is the reaction of 1-methylpyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-(2-Isocyanatoethyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in substitution reactions with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions, often under mild conditions to prevent side reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Urethanes and ureas, depending on the nucleophile used.
科学的研究の応用
2-(2-Isocyanatoethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its reactive isocyanate group.
作用機序
The mechanism of action of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
2-Isocyanatoethyl methacrylate: Another compound with an isocyanate group, used in polymer synthesis and coatings.
(2-Isocyanatoethyl)benzene: Similar in structure but with a benzene ring, used in different industrial applications.
Uniqueness
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is unique due to its pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the pyrrolidine ring can provide additional stability or reactivity compared to other isocyanate compounds.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-(2-isocyanatoethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-8(10)4-5-9-7-11/h8H,2-6H2,1H3 |
InChIキー |
KUPACVRFLRQPJB-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)








